3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one 3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one
Brand Name: Vulcanchem
CAS No.: 303145-58-6
VCID: VC6533294
InChI: InChI=1S/C16H9N3O/c20-16-12-4-2-1-3-11(12)15-13(16)9-14(18-19-15)10-5-7-17-8-6-10/h1-9H
SMILES: C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=NC=C4
Molecular Formula: C16H9N3O
Molecular Weight: 259.268

3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one

CAS No.: 303145-58-6

Cat. No.: VC6533294

Molecular Formula: C16H9N3O

Molecular Weight: 259.268

* For research use only. Not for human or veterinary use.

3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one - 303145-58-6

Specification

CAS No. 303145-58-6
Molecular Formula C16H9N3O
Molecular Weight 259.268
IUPAC Name 3-pyridin-4-ylindeno[1,2-c]pyridazin-5-one
Standard InChI InChI=1S/C16H9N3O/c20-16-12-4-2-1-3-11(12)15-13(16)9-14(18-19-15)10-5-7-17-8-6-10/h1-9H
Standard InChI Key OUHIQVNSBFGJOK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=NC=C4

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 3-pyridin-4-ylindeno[1,2-c]pyridazin-5-one, reflecting its bicyclic indeno-pyridazinone system substituted at the 3-position with a pyridinyl group . Key synonyms include 3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one and Oprea1_220896, the latter referencing its entry in specialized chemical databases .

The molecule comprises a planar indeno[1,2-c]pyridazin-5-one scaffold fused with a pyridine ring. Computational models reveal a conjugated π-system across the fused rings, suggesting potential electronic delocalization . The crystal structure remains undetermined, but spectroscopic data (e.g., IR, NMR) and high-resolution mass spectrometry confirm the molecular formula and connectivity .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number303145-58-6
Molecular FormulaC₁₆H₉N₃O
Molecular Weight259.26 g/mol
SMILES NotationC1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=NC=C4

Synthesis and Derivative Formation

Synthetic Pathways

While no direct synthesis protocol for 3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one is documented in the provided literature, analogous pyridazine derivatives are synthesized via cyclocondensation reactions. For example, hydrazine hydrate treatment of furan-2(3H)-ones yields pyridazine precursors, which undergo functionalization with reagents like phosphorus oxychloride or thiourea . Substituted pyridazines are often further modified through nucleophilic aromatic substitution or cross-coupling reactions to introduce aryl groups .

Notably, the pyridinyl substituent in this compound likely originates from a Suzuki-Miyaura coupling or direct lithiation-electrophilic quenching, though experimental validation is absent in current sources .

Derivative Chemistry

Pyridazinone derivatives exhibit reactivity at multiple positions:

  • Chlorination: Treatment with phosphorus oxychloride replaces hydroxyl groups with chlorine, enhancing electrophilicity for subsequent substitutions .

  • Thionation: Reaction with phosphorus pentasulfide converts carbonyl groups to thiocarbonyls, altering electronic properties and binding affinity .

  • Cyclization: Fusion with heterocycles like oxazoles or thiazines expands structural diversity, as demonstrated in related compounds .

Physicochemical Properties

SupplierLocationContact InformationAdvantage Index
Key Organics Limited/Bionet ResearchUnited Kingdomenquiries@keyorganics.ltd.uk50
Ryan Scientific, Inc.United Statesryan.reichlyn@ryansci.com60

Both suppliers list the compound under catalog numbers MFCD00232440 (Key Organics) and 2767325 (Ryan Scientific), though purity grades and pricing are undisclosed .

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: No optimized large-scale synthesis routes are reported.

  • Bioactivity Data: Absence of in vitro or in vivo studies limits therapeutic assessment.

  • Regulatory Status: Safety profiles and pharmacokinetics remain uncharacterized.

Proposed research initiatives:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridinyl and indeno-pyridazinone moieties to enhance potency.

  • Computational Modeling: Docking studies to predict target engagement (e.g., viral proteases, kinases).

  • Collaborative Screening: Partnerships with academic or industrial labs to evaluate bioactivity across disease models.

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